Ancistrobertsonine A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
202473-87-8 |
|---|---|
Molecular Formula |
C26H31NO4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C26H31NO4/c1-14-10-18-17(8-9-21(29-5)26(18)22(11-14)30-6)25-19-12-15(2)27(4)16(3)24(19)23(31-7)13-20(25)28/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1 |
InChI Key |
RNLKCMIGQLHEKX-HOTGVXAUSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Synonyms |
ancistrobertsonine A |
Origin of Product |
United States |
Isolation, Dereplication, and Chemodiversity of Ancistrobertsonine a
Isolation Procedures from Natural Sources, Specifically Ancistrocladus robertsoniorum
Ancistrobertsonine A is a naphthylisoquinoline alkaloid naturally occurring within the East African liana, Ancistrocladus robertsoniorum. The isolation of this compound is a multi-step process that begins with the collection and processing of the plant material. The dried and powdered plant material, typically the twigs or roots, undergoes extraction using organic solvents such as methanol. This initial step yields a crude extract containing a complex mixture of various phytochemicals, including the target alkaloid.
Following the initial extraction, the crude mixture is subjected to a series of purification steps to isolate this compound from other co-occurring compounds. Researchers have successfully isolated this compound, along with other known alkaloids like ancistrocladine, hamatine, and ancistrobrevine B, from this specific plant species. nih.gov The process relies heavily on advanced chromatographic techniques to separate these structurally similar molecules. The structure of this compound was ultimately determined through a combination of chemical and spectroscopic methods. nih.gov
Advanced Chromatographic Techniques for Separation and Purification in Research (e.g., High Speed Countercurrent Chromatography (HSCCC), High-Performance Liquid Chromatography (HPLC))
The separation and purification of this compound and its congeners from the complex extract of Ancistrocladus robertsoniorum necessitate the use of sophisticated chromatographic methods. africaresearchconnects.comcapes.gov.br High Speed Countercurrent Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques pivotal to this process. nih.govafricaresearchconnects.comcapes.gov.br
High Speed Countercurrent Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby minimizing the risk of irreversible sample adsorption. nih.govwikipedia.org The technique utilizes a column consisting of a coiled tube that is subjected to a variable gravity field through a double-axis gyratory motion. wikipedia.org This motion creates an efficient mixing of two immiscible liquid phases, one stationary and one mobile, allowing for the separation of compounds based on their differential partitioning between the two phases. wikipedia.orgresearchgate.net HSCCC has been a primary tool in the initial fractionation of the crude alkaloid extract from A. robertsoniorum, enabling the separation of this compound and its related compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): Following initial separation by HSCCC, fractions are often further purified using HPLC. africaresearchconnects.comcapes.gov.br HPLC is a technique that forces a sample mixture through a column packed with a solid adsorbent material (the stationary phase) by pumping a liquid solvent (the mobile phase) at high pressure. nih.govnih.gov The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For the purification of alkaloids like this compound, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. By carefully controlling parameters such as solvent gradient, flow rate, and column type, researchers can achieve high-resolution separation of structurally similar alkaloids. ox.ac.ukknauer.netdigitellinc.com
These advanced chromatographic techniques are indispensable for obtaining highly pure samples of this compound, which are essential for accurate structural elucidation and subsequent scientific investigation. africaresearchconnects.comcapes.gov.br
Co-occurrence and Structural Elucidation of Related Ancistrobertsonine Alkaloids (e.g., Ancistrobertsonine B, C, and D)
Research into the chemical constituents of Ancistrocladus robertsoniorum has revealed that this compound does not occur in isolation. It is part of a family of related alkaloids, including Ancistrobertsonine B, C, and D, which have been isolated from the same plant source. africaresearchconnects.comcapes.gov.br The structural elucidation of these compounds was achieved through comprehensive spectroscopic, chemical, and chiroptical analyses. africaresearchconnects.comcapes.gov.br
A key structural feature of these alkaloids is the atropisomeric axis that connects the naphthalene (B1677914) and isoquinoline (B145761) moieties. The variation among these related compounds lies in the position of this linkage and their substitution patterns.
Ancistrobertsonine B and C: These two alkaloids are regioisomers, meaning they have the same molecular formula but differ in the connectivity of their atoms. africaresearchconnects.comcapes.gov.br They are O- and N-permethylated and are distinguished by the coupling between the naphthalene and isoquinoline units. Ancistrobertsonine B exhibits a 5,1'-coupling, while Ancistrobertsonine C has a 5,8'-coupling. africaresearchconnects.comcapes.gov.br
Ancistrobertsonine D: This alkaloid, along with its 1,2-didehydro derivative, represents a different and less common linkage type. africaresearchconnects.comcapes.gov.br Ancistrobertsonine D is characterized by a 7,1'-coupling mode, which distinguishes it from many other naphthylisoquinoline alkaloids. africaresearchconnects.comcapes.gov.br
The co-occurrence of these structurally distinct yet biosynthetically related alkaloids within a single plant species highlights the chemodiversity of A. robertsoniorum.
| Compound | Coupling Type | Key Structural Feature |
|---|---|---|
| Ancistrobertsonine B | 5,1' | O- and N-permethylated regioisomer |
| Ancistrobertsonine C | 5,8' | O- and N-permethylated regioisomer |
| Ancistrobertsonine D | 7,1' | Unique 7,1'-coupling mode |
Analysis of Naphthylisoquinoline Alkaloid Chemodiversity within the Ancistrocladus Genus
The Ancistrocladus genus is a rich source of structurally diverse naphthylisoquinoline alkaloids, with over 280 known representatives. windows.netnih.gov The chemical diversity within this genus is remarkable, manifesting in several key structural variations. One of the most significant sources of this diversity is the position of the biaryl axis linking the naphthalene and isoquinoline units. While 5,1' and 7,3' linkages are common, other coupling types such as 5,8', 7,1', 7,8', N,6', and N,8' have also been identified across different species. rsc.orgresearchgate.netresearchgate.net
For instance, Ancistrocladus likoko is noted for its exclusive production of 5,8'-linked alkaloids. rsc.org In contrast, Ancistrocladus abbreviatus from West Africa displays a particularly broad spectrum of chemodiversity, producing alkaloids from all four subclasses based on stereochemistry and substitution patterns, as well as multiple coupling types. nih.gov This species has yielded at least 69 distinct naphthylisoquinoline compounds. windows.netnih.gov
Further contributing to this diversity are variations in the isoquinoline portion of the molecule, including different degrees of hydrogenation and the presence of unique heterocyclic systems. rsc.org A notable example is the discovery of ancistrobrevolines A–D from A. abbreviatus, which feature a rare, ring-contracted isoindolinone system instead of the typical isoquinoline moiety. windows.netnih.govrsc.org
This vast chemodiversity is of significant chemotaxonomic interest, as the specific alkaloid profile can help differentiate between various Ancistrocladus species. The unique structural features of these compounds, which arise from complex biosynthetic pathways, make the Ancistrocladus genus a continuing focus of phytochemical research. researchgate.net
| Ancistrocladus Species | Notable Alkaloid Type/Feature | Reference |
|---|---|---|
| A. robertsoniorum | 5,1'-, 5,8'-, and 7,1'-coupled alkaloids (Ancistrobertsonines) | africaresearchconnects.comcapes.gov.br |
| A. likoko | Exclusive production of 5,8'-linked alkaloids | rsc.org |
| A. abbreviatus | Contains all four subclasses of NIQs; ring-contracted isoindolinones | windows.netnih.gov |
| Unidentified Congolese species | Presence of five different coupling types (5,8', 5,1', 7,1', N,6', N,8') | researchgate.net |
Biosynthetic Pathways and Precursors of Ancistrobertsonine a
Understanding the Polyketide Nature of Naphthylisoquinoline Alkaloid Biosynthesis
The discovery that Ancistrobertsonine A and its relatives are derived from polyketides represents a significant finding in natural product biosynthesis. Polyketides are a large class of secondary metabolites produced by bacteria, fungi, plants, and some animals. wikipedia.org Their biosynthesis shares notable similarities with fatty acid synthesis. wikipedia.org The core structures are assembled by enzymes known as polyketide synthases (PKSs). wikipedia.orgfrontiersin.org
PKS enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetate (B1210297) (as acetyl-CoA) and malonate (as malonyl-CoA), to build a linear poly-β-keto chain. frontiersin.orgnih.gov This reactive chain then undergoes a series of cyclization and aromatization reactions to generate a vast diversity of aromatic polyketides. nih.gov In the case of naphthylisoquinoline alkaloids, the entire carbon skeleton, including both the naphthalene (B1677914) and the isoquinoline (B145761) moieties, is constructed from acetate units via this pathway. This makes them the first and, to date, only known isoquinoline alkaloids to be formed entirely from polyketide precursors rather than amino acids. researchgate.net
| Feature | Typical Isoquinoline Alkaloid Biosynthesis | Naphthylisoquinoline Alkaloid Biosynthesis |
| Primary Precursor | Aromatic Amino Acids (e.g., L-Tyrosine) frontiersin.org | Acetate units (via Acetyl-CoA/Malonyl-CoA) researchgate.net |
| Core Pathway | Shikimate Pathway | Polyketide Pathway researchgate.net |
| Key Enzymes | Decarboxylases, Synthases (e.g., Norcoclaurine synthase) frontiersin.org | Polyketide Synthases (PKSs) wikipedia.orgfrontiersin.org |
| Initial Structure | Benzylisoquinoline scaffold (e.g., (S)-reticuline) frontiersin.org | Linear poly-β-keto chain nih.gov |
This table summarizes the key differences between the biosynthetic origins of typical isoquinoline alkaloids and naphthylisoquinoline alkaloids like this compound.
Elucidation of Enzymatic Transformations in Alkaloid Formation
The biosynthesis would be initiated by a type III polyketide synthase (PKS). frontiersin.orgnih.gov These enzymes are known for their ability to catalyze a complete series of decarboxylation, condensation, and cyclization reactions within a single active site to produce aromatic polyketides. nih.gov Following the PKS-catalyzed formation of the initial polyketide backbone, a cascade of tailoring enzymes modifies the structure to yield the final complex alkaloid. These transformations likely include:
Oxidoreductases: Enzymes such as cytochrome P450s and dehydrogenases are critical for introducing hydroxyl groups and forming double bonds, which are essential for the subsequent cyclization and aromatization steps. Redox reactions are fundamental in the metabolism of microorganisms and plants for breaking down or building complex molecules. nih.gov
Methyltransferases: These enzymes are responsible for adding methyl groups to specific positions on the molecule, a common final step in the biosynthesis of many alkaloids. frontiersin.org
Cyclases: Specific enzymes are required to control the intricate intramolecular cyclizations that form the fused ring systems of the naphthalene and isoquinoline portions of the molecule. nih.gov
The precise sequence of these enzymatic steps and the specific enzymes involved in the biosynthesis of this compound remain areas of active research.
| Enzyme Class | Potential Role in this compound Biosynthesis |
| Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate units to form the poly-β-keto backbone. frontiersin.orgnih.gov |
| Oxidoreductases (e.g., P450s) | Introduce oxygen atoms (hydroxylation) and perform other redox reactions to functionalize the molecule. frontiersin.orgnih.gov |
| Cyclases | Mediate the specific ring-closing reactions to form the naphthalene and isoquinoline structures. nih.govnih.gov |
| Methyltransferases | Add methyl groups to specific hydroxyl or amine functions in the final tailoring steps. frontiersin.org |
This table outlines the potential classes of enzymes involved in the biosynthetic pathway of this compound.
Challenges and Future Directions in Unraveling Complex Biosynthetic Pathways for this compound
Elucidating the complete biosynthetic pathway of a complex natural product like this compound presents numerous scientific challenges. The metabolic regulation of such pathways often remains largely unknown at the molecular level. frontiersin.org Key difficulties include:
Low Abundance of Intermediates: Biosynthetic intermediates are often present in very low concentrations within the plant, making their isolation and characterization extremely difficult.
Identification of Genes and Enzymes: Identifying the specific genes that code for the biosynthetic enzymes is a significant hurdle. These genes are often organized in complex biosynthetic gene clusters that must be located within the plant's genome. nih.gov
Enzyme Characterization: Once candidate genes are identified, expressing them in a heterologous host (like bacteria or yeast) and demonstrating their specific catalytic function in vitro can be challenging. nih.gov
Structural Complexity: The intricate, three-dimensional (atropisomeric) structure of naphthylisoquinoline alkaloids adds a layer of complexity to understanding how enzymes control the stereochemistry during biosynthesis. researchgate.net
Future research will likely leverage modern multi-omics approaches to overcome these challenges. Techniques such as genome sequencing and comparative transcriptomics can help identify the complete set of genes involved in the pathway. nih.gov This genetic information, combined with advanced mass spectrometry for metabolite profiling and the heterologous expression of candidate genes, will be crucial for piecing together the precise sequence of enzymatic reactions that lead to the formation of this compound. nih.gov These efforts will not only solve a fascinating biochemical puzzle but could also pave the way for the metabolic engineering and sustainable production of these valuable compounds. frontiersin.org
Chemical Synthesis and Analog Design Strategies for Ancistrobertsonine a
Methodologies for the Total Synthesis of Ancistrobertsonine A and Closely Related Naphthylisoquinoline Alkaloids
The total synthesis of this compound and its congeners is a complex undertaking, primarily due to the presence of a sterically hindered C-C biaryl axis and multiple stereocenters. Synthetic strategies have largely focused on the efficient and stereoselective formation of this crucial biaryl linkage. While a complete total synthesis of this compound has not been extensively documented in readily available literature, the synthetic approaches developed for closely related 7,3'-linked naphthylisoquinoline alkaloids, such as ancistrocladidine, provide a clear blueprint for its potential synthesis.
Strategies for Stereoselective and Atroposelective Construction of the Biaryl Axis
One of the most successful strategies for the atroposelective construction of the biaryl axis in naphthylisoquinoline alkaloids is the lactone method . This innovative approach involves the intramolecular coupling of two aromatic halves that are tethered by a lactone bridge. The initial biaryl lactone intermediate is configurationally unstable, allowing for a subsequent stereoselective ring-opening to furnish the desired atropisomer with high diastereomeric excess. This method has been successfully applied in the first atroposelective total synthesis of enantiomerically pure ancistrocladidine, a close relative of this compound. acs.orgnih.gov
Another key strategy involves the use of ortho-arylation reactions , which directly form the biaryl bond. The Pinhey-Barton reaction, for instance, has been a cornerstone in the synthesis of these complex molecules.
Application of Key Synthetic Reactions
Several powerful chemical reactions have been instrumental in the synthesis of the naphthylisoquinoline alkaloid core.
Pinhey-Barton Reaction: This reaction, involving the ortho-arylation of a naphthol with an aryllead triacetate, has been a key feature in the first total synthesis of the 7,3'-linked naphthylisoquinoline alkaloid ancistrocladidine. acs.org This method allows for the formation of the extremely hindered biaryl linkage, a critical step in the synthesis of this compound and its analogs.
Lactone Method: As previously mentioned, this strategy has proven to be highly effective for the atroposelective synthesis of naphthylisoquinoline alkaloids. acs.orgnih.gov The process involves the formation of a lactone-bridged biaryl intermediate, followed by a stereoselective cleavage of the lactone to yield the desired atropisomer. This method offers a high degree of control over the axial chirality.
Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds, including the challenging biaryl linkages found in naphthylisoquinoline alkaloids. These reactions offer mild conditions and high functional group tolerance, making them attractive for the synthesis of complex natural products.
Sulfinimine Chemistry: The asymmetric synthesis of the tetrahydroisoquinoline portion of this compound often relies on sulfinimine chemistry. The use of chiral N-sulfinyl imines as electrophiles allows for the highly diastereoselective addition of nucleophiles, enabling the construction of the stereocenters within the isoquinoline (B145761) ring with excellent control. This methodology has been successfully employed in the asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines. nih.gov
Rational Design and Synthesis of this compound Analogues and Derivatives
The promising biological activities of naphthylisoquinoline alkaloids have spurred efforts to design and synthesize analogues of this compound. The primary goals of these efforts are to improve potency, selectivity, and pharmacokinetic properties, as well as to elucidate the structure-activity relationships (SAR).
Rational design strategies often focus on modifying specific structural features of the parent molecule. For this compound, key areas for modification could include:
The Naphthalene (B1677914) and Isoquinoline Rings: Introduction of different substituents on these aromatic systems can influence the electronic properties and steric interactions of the molecule, potentially leading to enhanced biological activity.
The Biaryl Axis: Altering the substitution pattern around the biaryl axis can impact the rotational barrier and the preferred conformation, which can have a profound effect on biological activity.
The Stereocenters: The synthesis of diastereomers and epimers of this compound can help to determine the importance of each stereocenter for its biological function.
The synthesis of these analogues would likely employ the same key synthetic strategies and reactions developed for the total synthesis of the natural product itself, with modifications to incorporate the desired structural changes.
Chemoenzymatic and Biocatalytic Approaches in Naphthylisoquinoline Alkaloid Production
In recent years, there has been a growing interest in the use of enzymes and whole-cell systems for the synthesis of complex natural products. Chemoenzymatic and biocatalytic approaches offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and the potential for more environmentally friendly processes.
For the production of naphthylisoquinoline alkaloids like this compound, biocatalysis could be employed in several ways:
Enzymatic Resolution: Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for the synthesis.
Asymmetric Bioreductions or Biooxidations: Enzymes can catalyze stereoselective reduction or oxidation reactions to create key stereocenters in the molecule.
Biosynthesis in Engineered Microorganisms: The genes responsible for the biosynthesis of this compound in its natural source, Ancistrocladus robertsoniorum, could potentially be identified and transferred to a microbial host, such as yeast or E. coli, to enable fermentation-based production.
Biological Activities and Mechanistic Investigations of Ancistrobertsonine a
Antimalarial Activity of Ancistrobertsonine A and Related Naphthylisoquinolines
Naphthylisoquinoline alkaloids, including this compound, have emerged as a significant class of natural products with potent antimalarial properties. mdpi.comrsc.orgconnectedpapers.com Extracts from plants of the Ancistrocladaceae and Dioncophyllaceae families, rich in these alkaloids, have demonstrated notable activity against the malaria parasite Plasmodium. connectedpapers.com
This compound and its analogs have shown efficacy against various strains of the parasite, including chloroquine-resistant ones. rsc.org Some of these compounds exhibit moderate to potent antimalarial activities. mdpi.comnih.gov Research has highlighted the potential of these alkaloids as multistage antimalarial agents, targeting both the asexual erythrocytic stages and the gametocytes of Plasmodium falciparum. mdpi.comnih.gov This multistage activity is crucial for not only treating the clinical symptoms of malaria but also for preventing its transmission. mdpi.com
Studies on related naphthylisoquinoline alkaloids have demonstrated their ability to cure Plasmodium berghei infections in mice, with some compounds achieving complete parasite clearance. rsc.orgconnectedpapers.com The in vitro activity of these alkaloids against asexual forms of P. falciparum and P. berghei has been well-documented. researchgate.net For instance, dioncophylline C, a related alkaloid, has shown a 50% effective dosage (ED50) of 10.71 mg/kg/day when administered orally in mice. rsc.org The promising results from both in vitro and in vivo studies underscore the potential of this compound and its chemical relatives as lead compounds for the development of new antimalarial drugs. rsc.org
Table 1: Antimalarial Activity of Selected Naphthylisoquinoline Alkaloids
| Compound/Extract | Parasite Strain | Activity | Reference |
| Naphthylisoquinoline Alkaloids | Plasmodium falciparum (drug-sensitive & resistant) | IC50 values <1 μM for 17 compounds | mdpi.com |
| Dioncophylline C | Plasmodium berghei (in vivo) | Curative at 50 mg/kg/day (oral) | rsc.orgconnectedpapers.com |
| Dioncopeltine A | Plasmodium berghei (in vivo) | Almost total suppression of parasitemia | rsc.orgconnectedpapers.com |
| T. peltatum bark extract | Plasmodium falciparum | IC50 of 0.014 µg/ml | researchgate.net |
| Ancistrobertsonines | General | Moderate antimalarial activities | mdpi.comnih.gov |
Antileishmanial Activity and Molecular Mechanisms of Parasite Inhibition (e.g., Squalene (B77637) Synthase Modulation)
This compound and its related naphthylisoquinoline alkaloids have demonstrated significant antileishmanial activity. researchgate.netnih.gov These compounds are effective against Leishmania major and Leishmania donovani, the parasites responsible for cutaneous and visceral leishmaniasis, respectively. nih.govd-nb.info A key aspect of their efficacy lies in their ability to target intracellular amastigotes, the form of the parasite that resides within host macrophages. nih.gov
The primary mechanism of action for the antileishmanial effects of these alkaloids appears to be the inhibition of squalene synthase (SQS). mdpi.comd-nb.infooncotarget.com Squalene synthase is a critical enzyme in the sterol biosynthesis pathway of Leishmania parasites. d-nb.infooncotarget.com By inhibiting this enzyme, the alkaloids disrupt the production of essential sterols, leading to parasite death. nih.gov Computational studies have identified specific phytochemicals, including naphthylisoquinoline alkaloids, as potent inhibitors of Leishmania donovani squalene synthase (LdSQS). d-nb.info For example, Ancistrotanzanine B, a related alkaloid, showed a strong binding affinity to the active site of LdSQS. d-nb.info
The selective toxicity of these compounds is a significant advantage. They are effective against the parasite at concentrations that are significantly lower than those at which they exhibit toxicity to mammalian cells. nih.gov This selectivity suggests that the parasite's squalene synthase is a viable drug target. The antileishmanial activity of these compounds is not solely dependent on direct parasite killing; some may also modulate the host's immune response. scitechnol.com
Antitumor and Antileukemic Activities in in vitro Cellular Models (e.g., HL-60, K562, U937, PANC-1 Cell Lines)
This compound and other naphthylisoquinoline alkaloids have shown promising antitumor and antileukemic activities in various in vitro cancer cell models. researchgate.netnih.gov These compounds have been found to inhibit the growth of human leukemia cell lines, including HL-60 (acute promyelocytic leukemia), K562 (chronic myelogenous leukemia), and U937 (histiocytic lymphoma). nih.govfrontiersin.orgscience.gov For example, a related compound, ancistrotectorine (B1206472) E, exhibited inhibitory activities against HL-60, K562, and U937 cell lines with IC50 values of 1.70, 4.18, and 2.56 μM, respectively. nih.gov
Furthermore, these alkaloids have demonstrated significant cytotoxicity against pancreatic cancer cells, particularly the PANC-1 cell line. researchgate.netresearchgate.netopenaccessjournals.com A noteworthy characteristic of some of these compounds is their preferential cytotoxicity against PANC-1 cells under nutrient-deprived conditions, a phenomenon known as anti-austerity. researchgate.netnih.gov This suggests a potential therapeutic advantage in the harsh, nutrient-poor microenvironment of solid tumors. This compound itself has been noted for its cytotoxic effects on pancreatic cancer cells. openaccessjournals.com
Table 2: In Vitro Antitumor Activity of Selected Naphthylisoquinoline Alkaloids
| Compound | Cell Line(s) | Activity (IC50) | Reference |
| Ancistrotectorine E | HL-60 | 1.70 μM | nih.gov |
| K562 | 4.18 μM | nih.gov | |
| U937 | 2.56 μM | nih.gov | |
| This compound | PANC-1 | PC50 = 11.8 μM | openaccessjournals.com |
| Dioncophyllidine E (4a/4b) | PANC-1 (nutrient-deprived) | PC50 = 7.4 µM | researchgate.net |
The anticancer activity of this compound and its analogs is mediated through the modulation of several key cellular pathways, primarily leading to apoptosis, or programmed cell death. mdpi.comresearchgate.netnih.gov In leukemia cells, related dimeric naphthylisoquinoline alkaloids like jozimine A2 have been shown to induce apoptosis and inhibit the NF-κB signaling pathway, which is a critical regulator of cancer cell proliferation and survival. mdpi.com
In breast cancer cell lines, these alkaloids trigger the intrinsic pathway of apoptosis, characterized by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net For pancreatic cancer cells, the anti-austerity mechanism of some related compounds involves the hyperactivation of autophagy, an alternative cell death pathway, and the inhibition of the Akt signaling pathway, which is a key regulator of cell survival. nih.gov
Furthermore, studies on ancistrocladinium A, an N,C-coupled naphthylisoquinoline alkaloid, in multiple myeloma cells revealed that it targets cellular stress regulation. nih.gov It was found to enrich RNA-splicing-associated proteins and induce pathways involved in proteotoxic and oxidative stress, such as the ATF4 and ATM/H2AX pathways. nih.gov This suggests that these alkaloids may have a multi-targeted approach to inducing cancer cell death.
Antiviral Activities and Viral Target Interactions (e.g., SARS-CoV-2 Main Protease Inhibition)
The antiviral potential of naphthylisoquinoline alkaloids is an emerging area of research. nih.govnajah.edu While specific studies on the antiviral activity of this compound are limited, research on related compounds has shown promising results, particularly against SARS-CoV-2, the virus responsible for COVID-19.
A computational and in vitro study explored a library of 65 naphthylisoquinoline alkaloids for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govresearchgate.netresearchgate.net The study identified korupensamine A as a significant inhibitor of SARS-CoV-2 Mpro, with an IC50 value of 2.52 ± 0.14 μM. nih.govresearchgate.net This inhibition was found to be atropisomer-specific, highlighting the importance of the three-dimensional structure of these molecules for their biological activity. nih.gov Korupensamine A also demonstrated the ability to reduce viral growth in vitro. nih.govresearchgate.net These findings suggest that the naphthylisoquinoline scaffold, to which this compound belongs, represents a new class of potential antiviral agents targeting key viral enzymes. nih.gov
Other Investigated Biological Activities (e.g., Antibacterial, Antifungal, Anti-inflammatory, Neuroprotective, Antioxidant)
Beyond the well-documented antimalarial, antileishmanial, and antitumor effects, the broader class of isoquinoline (B145761) alkaloids, including compounds structurally related to this compound, has been investigated for a range of other biological activities. wikipedia.orgmdpi.com
Antibacterial and Antifungal Activity: Alkaloids as a class are known to possess antimicrobial properties. mdpi.commdpi.com Their mechanisms of action can include the disruption of the microbial cell membrane, inhibition of nucleic acid synthesis, and interference with essential enzymes. mdpi.commdpi.com Some synthetic chalcone (B49325) derivatives, which share some structural similarities with the naphthyl portion of these alkaloids, have shown antibacterial and antifungal effects. dovepress.com However, specific studies detailing the antibacterial and antifungal potency and mechanisms of this compound are not extensively documented.
Anti-inflammatory Activity: The anti-inflammatory properties of various plant-derived compounds are well-established. nih.govwisc.edu The mechanisms often involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., IL-1, TNF-α) and the suppression of signaling pathways like NF-κB. nih.govabcam.com Polyphenolic compounds, which are structurally related to parts of the naphthylisoquinoline scaffold, can exert anti-inflammatory effects by modulating these pathways. nih.gov
Neuroprotective Activity: Neuroprotection is another area where related compounds have shown potential. nih.govjms.mkfrontiersin.org The mechanisms of neuroprotection can be complex, involving the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of apoptosis in neuronal cells. jms.mkmdpi.com For instance, the activation of adenosine (B11128) A1 receptors is a known neuroprotective pathway. nih.gov
Antioxidant Activity: Many natural products, including alkaloids and polyphenols, exhibit antioxidant activity. nih.govfrontiersin.orgmdpi.com This activity is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. frontiersin.orgmdpi.com The antioxidant mechanism can involve the donation of hydrogen atoms or electrons to neutralize reactive oxygen species. frontiersin.org
The diverse biological activities of this compound and its analogs stem from their complex and rigid molecular structures, which allow for specific interactions with various biological targets.
Antibacterial/Antifungal Mechanisms: The lipophilic nature of the naphthylisoquinoline core likely facilitates the penetration of microbial cell membranes, leading to their disruption and increased permeability. mdpi.com Inhibition of key microbial enzymes or interference with nucleic acid synthesis are other plausible mechanisms. mdpi.commdpi.com
Anti-inflammatory Mechanisms: The anti-inflammatory potential likely arises from the ability to interfere with pro-inflammatory signaling cascades. This could involve the direct inhibition of enzymes like cyclooxygenases (COX) or the modulation of transcription factors such as NF-κB, which control the expression of numerous inflammatory genes. wikipedia.orgnih.gov The suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines are also key potential mechanisms. abcam.com
Neuroprotective Mechanisms: The neuroprotective effects could be mediated through multiple pathways. The interaction with neurotransmitter receptors, such as adenosine receptors, can modulate neuronal activity and protect against excitotoxicity. nih.gov The antioxidant properties of the molecule can mitigate oxidative stress, a common factor in neurodegenerative diseases. dovepress.com Furthermore, the inhibition of apoptotic pathways in neurons would directly contribute to cell survival. mdpi.com
Antioxidant Mechanisms: The antioxidant capacity is likely due to the presence of phenolic hydroxyl groups and the extended aromatic system in the naphthylisoquinoline structure. These features allow for the delocalization and stabilization of unpaired electrons, making the molecule an effective free radical scavenger. frontiersin.org The molecule can donate a hydrogen atom from a hydroxyl group to a radical, thereby neutralizing it and terminating the radical chain reaction. frontiersin.org
Structure Activity Relationships Sar and Computational Studies of Ancistrobertsonine a
Elucidation of Critical Structural Features Determining Biological Activity in Ancistrobertsonine A and its Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific molecular features responsible for a compound's biological effects. gardp.orgwikipedia.org For this compound and its analogues, which belong to the broader class of naphthylisoquinoline alkaloids, SAR analyses have highlighted several key structural components that are critical for their bioactivity. nih.gov
Naphthylisoquinoline alkaloids are known for a range of biological activities, including antimalarial, antileishmanial, and antitumor effects. researchgate.netresearchgate.net The biological potential of these compounds is intrinsically linked to their unique and complex structures. researchgate.net Key structural elements that are often investigated in SAR studies of this class of compounds include:
The Biaryl Axis: The stereochemistry of the bond linking the naphthalene (B1677914) and isoquinoline (B145761) ring systems is a crucial determinant of biological activity. researchgate.net
Substitution Patterns: The presence, type, and position of substituent groups on both the naphthalene and isoquinoline moieties can significantly modulate activity.
The Isoquinoline Moiety: Modifications to the isoquinoline part of the molecule, such as N-methylation or changes in the stereocenters, can lead to substantial differences in biological effect.
A comparative analysis of this compound with its analogues, such as other Ancistrobertsonine derivatives and related naphthylisoquinoline alkaloids, has been instrumental in delineating these SAR principles. For instance, studies comparing the activity of different stereoisomers have often revealed that only one isomer exhibits significant biological effects, underscoring the importance of the molecule's precise three-dimensional shape. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR by establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgneovarsity.org This method utilizes molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop predictive models. neovarsity.orgwikipedia.org
The primary goal of QSAR in the context of this compound research is to:
Predict the biological activity of novel, unsynthesized analogues. neovarsity.org
Guide the optimization of lead compounds to enhance potency and reduce potential toxicity. alliedacademies.org
Provide insights into the mechanisms of action by identifying the key molecular properties that drive biological effects.
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and lipophilic properties, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to create a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its reliability for predicting the activity of new compounds. mdpi.com
While specific QSAR studies focused solely on this compound are not extensively detailed in the public domain, the principles of QSAR are broadly applied to the naphthylisoquinoline alkaloid class to which it belongs. nih.gov
Application of Computational Chemistry in this compound Research
Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering powerful methods to investigate molecular interactions at an atomic level. researchgate.net For this compound, computational techniques such as molecular docking and molecular dynamics simulations have been pivotal in understanding its potential biological targets and binding mechanisms.
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. ebi-edu.comijpras.com This technique is instrumental in:
Identifying potential protein targets for this compound.
Visualizing the binding pose of the molecule within the active site of a protein. siftdesk.org
Estimating the strength of the interaction (binding affinity) between the ligand and the protein. siftdesk.org
The process involves generating a three-dimensional model of both this compound and a potential protein target. A docking algorithm then systematically explores various possible binding orientations and conformations, scoring each to identify the most stable complex. researchgate.net For example, in studies investigating potential antiviral agents, molecular docking has been used to assess the binding of naphthylisoquinoline alkaloids to viral proteins like the main protease (Mpro) of SARS-CoV-2. nih.govsiftdesk.org Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ebi-edu.com
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.comnih.gov MD simulations are crucial for:
Assessing the stability of the binding pose predicted by molecular docking. nih.gov
Understanding the conformational changes that both the ligand and the protein may undergo upon binding.
Calculating binding free energies, which provide a more accurate estimation of binding affinity.
In an MD simulation, the atoms of the system (ligand, protein, and surrounding solvent) are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. mpg.de This allows researchers to observe the dynamic behavior of the this compound-protein complex, providing valuable insights into the flexibility of the binding site and the stability of key intermolecular interactions. nih.gov The combination of docking and MD simulations provides a powerful approach to understanding the molecular basis of this compound's biological activity. ijpras.com
Impact of Atropisomerism and Stereochemistry on Biological Activity and SAR
A defining characteristic of many naphthylisoquinoline alkaloids, including this compound, is the presence of a stereogenic biaryl axis, which leads to a phenomenon known as atropisomerism. researchgate.net Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov This restricted rotation creates stable, non-superimposable conformers that can have profoundly different biological activities. nih.govacademie-sciences.fr
The impact of atropisomerism on the biological activity of these compounds is a critical aspect of their SAR. researchgate.net Often, one atropisomer (the eutomer) will exhibit significantly higher activity than the other (the distomer). nih.gov This highlights the high degree of stereospecificity required for interaction with biological targets. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research on Ancistrobertsonine a
High-Resolution Mass Spectrometry (HRESIMS) for Precise Molecular Weight Determination and Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRESIMS) is a cornerstone technique in the analysis of novel compounds, providing highly accurate mass measurements essential for determining the elemental composition. nih.govbioanalysis-zone.com Unlike unit mass resolution spectrometry, HRESIMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular formula. bioanalysis-zone.comhilarispublisher.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
In the initial characterization of Ancistrobertsonine A, HRESIMS analysis plays a pivotal role. rsc.org By providing a precise mass measurement, researchers can confidently propose a molecular formula, which is the first step in the structural elucidation process. nih.gov This technique has been successfully applied to a variety of naphthylisoquinoline alkaloids, demonstrating its utility in this class of compounds. rsc.org
Table 1: HRESIMS Data for this compound and Related Compounds
| Compound Name | Molecular Formula | Calculated Exact Mass | Measured m/z [M+H]⁺ | Reference |
| This compound | C₂₅H₂₉NO₄ | 407.2097 | 408.2170 | nih.gov |
| Ancistrobertsonine C | C₂₆H₃₁NO₄ | 421.2253 | - | rsc.org |
| Ancistrolikokine E | C₂₅H₂₇NO₄ | 405.1940 | - | rsc.org |
Note: The measured m/z value for this compound corresponds to the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules like this compound. weebly.comemerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure. researchgate.net
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration). emerypharma.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, offering insights into the carbon skeleton. hw.ac.uk The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, often allowing for the resolution of all unique carbon signals. hw.ac.uk
2D NMR: For complex molecules, 1D NMR spectra can become overcrowded and difficult to interpret. weebly.com 2D NMR techniques are employed to resolve these complexities by correlating different nuclei. weebly.comnumberanalytics.com Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which is vital for determining the relative stereochemistry. numberanalytics.com
The structure of this compound was elucidated through a combination of these NMR techniques, allowing for the assignment of all proton and carbon signals and the determination of the connectivity between the isoquinoline (B145761) and naphthalene (B1677914) moieties. nih.gov
Table 2: Selected ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |
| 1 | - | 50.8 |
| 3 | 3.02 (m) | 48.1 |
| 4 | 2.65 (m), 2.95 (m) | 29.5 |
| 1' | 6.80 (s) | 110.2 |
| 3' | - | 134.5 |
| 4' | 7.05 (s) | 118.9 |
| 5 | - | 145.2 |
| 6 | - | 115.1 |
| 7 | - | 155.3 |
| 8 | - | 108.5 |
| N-Me | 2.35 (s) | 43.7 |
| 6-OMe | 3.85 (s) | 55.4 |
| 8-OMe | 3.95 (s) | 55.9 |
| 4'-OMe | 3.90 (s) | 56.5 |
Note: Data is based on research findings and may be subject to slight variations depending on the solvent and experimental conditions. The table presents a selection of key shifts for illustrative purposes. nih.gov
Chiroptical Methods for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD))
While NMR and mass spectrometry can define the connectivity of a molecule, they often cannot determine its absolute configuration, especially in the case of atropisomers like this compound. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for this purpose. encyclopedia.pub
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, including both the configuration of stereocenters and the conformation of the molecule. encyclopedia.publew.ro The ECD spectra of enantiomers are mirror images of each other. encyclopedia.pub
For naphthylisoquinoline alkaloids, the ECD spectrum is particularly informative for determining the stereochemistry at the biaryl axis (atropisomerism). rsc.org The absolute configuration is assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). lew.ronih.gov A good correlation between the experimental and calculated spectra for a specific stereoisomer allows for an unambiguous assignment of its absolute configuration. nih.gov This combined experimental and computational approach has become a powerful tool for the stereochemical elucidation of complex natural products. frontiersin.orgnih.gov
Advanced Chromatographic Techniques for Complex Mixture Analysis and Purity Assessment in Research
The isolation and purification of this compound from its natural source, the liana Ancistrocladus robertsoniorum, requires sophisticated chromatographic techniques. nih.gov These methods are crucial for separating the target compound from a complex mixture of other related alkaloids and plant metabolites. researchgate.netjournalagent.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds. knauer.netnih.gov It utilizes a stationary phase (a column packed with small particles) and a liquid mobile phase to separate components of a mixture based on their differential interactions with the two phases. knauer.net Different modes of HPLC can be employed:
Reversed-Phase HPLC (RP-HPLC): Uses a nonpolar stationary phase and a polar mobile phase. It is widely used for the separation of a broad range of organic molecules. chromatographyonline.com
Normal-Phase HPLC (NP-HPLC): Employs a polar stationary phase and a nonpolar mobile phase.
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
In the study of this compound, HPLC is used to assess the purity of the isolated compound and can be coupled with other detectors, such as mass spectrometers (LC-MS), for online analysis and identification. up.ac.zacapes.gov.br
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. This technique was instrumental in the initial isolation of this compound. nih.govcapes.gov.br
The purity of the final compound is a critical factor for accurate spectroscopic analysis and biological testing. Chromatographic methods provide the means to achieve the high level of purity required for reliable research findings. researchgate.net
Utility of X-ray Crystallography for Unambiguous Stereostructure Determination
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. otago.ac.nzlibretexts.org The pattern of diffracted X-rays contains information about the arrangement of atoms within the crystal, allowing for the creation of a detailed three-dimensional electron density map and, subsequently, a precise molecular model. nih.govnih.gov
The major advantage of X-ray crystallography is that it provides an unambiguous determination of the absolute stereochemistry, including the configuration of all stereocenters and the conformation of the molecule in the crystalline state. wikipedia.orgwikipedia.org While obtaining a suitable single crystal for analysis can be a significant challenge, a successful X-ray crystallographic analysis provides definitive proof of the molecular structure. africaresearchconnects.com For many complex natural products, including related naphthylisoquinoline alkaloids, X-ray crystallography has been the ultimate tool for confirming their structures. capes.gov.brresearchgate.net Although a crystal structure for this compound itself is not explicitly reported in the initial findings, the technique remains a powerful option for unequivocally confirming the stereostructure proposed by spectroscopic and chiroptical methods. nih.gov
Future Perspectives and Research Gaps in Ancistrobertsonine a Studies
Strategic Development of Ancistrobertsonine A and its Analogues as Pre-clinical Drug Leads
The development of this compound into a pre-clinical drug lead necessitates a strategic approach focused on optimizing its inherent biological activity. The moderate antimalarial properties exhibited by this compound and its relatives provide a solid foundation for its development as an antiplasmodial agent. africaresearchconnects.com The primary strategy involves the creation and evaluation of structural analogues to enhance potency, selectivity, and pharmacokinetic profiles.
Mimicking the structure of reactants at an enzyme's transition state can lead to analogues that bind millions of times more tightly than the natural substrate, a promising avenue for drug development. nih.gov By systematically modifying the peripheral functional groups on both the naphthalene (B1677914) and isoquinoline (B145761) moieties, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. This process can lead to the identification of derivatives with improved efficacy and reduced off-target effects. The development of analogues is a well-established strategy in drug discovery, aiming to convert a promising natural product into a viable therapeutic agent. nih.govnih.gov
Table 1: Bioactive Naphthylisoquinoline Alkaloids and their Potential
| Compound Name | Source Organism | Noted Biological Activity | Reference |
|---|---|---|---|
| This compound | Ancistrocladus robertsoniorum | Antimalarial | nih.govafricaresearchconnects.com |
| Dioncophylline C | Triphyophyllum peltatum | Antiplasmodial | researchgate.net |
| Ancistrobrevidines A-C | Ancistrocladus abbreviatus | Cytotoxic (HeLa, Pancreatic Cancer Cells) | researchgate.net |
| Korupensamine A | Ancistrocladus korupensis | Atropisomer-specific inhibition of SARS-CoV-2 Mpro | researchgate.net |
Future research should focus on creating a diverse library of this compound analogues. These efforts would benefit from parallel screening against a panel of relevant biological targets to identify candidates with the most promising therapeutic window for advancement into formal preclinical development, which includes safety pharmacology and toxicology studies. researchgate.netnih.gov
Identification and Validation of Novel Molecular Targets and Biological Pathways
A significant gap in the current understanding of this compound is the precise identification of its molecular targets and the biological pathways it modulates. While its antimalarial activity is established, the exact mechanism of action remains to be elucidated. africaresearchconnects.com Identifying these targets is crucial for understanding its therapeutic effects and potential toxicities.
Modern approaches in drug discovery, such as network pharmacology, can be employed to predict potential molecular targets for natural products. nih.govnih.gov This in silico approach integrates data from genomics, proteomics, and bioinformatics to construct compound-target interaction networks, helping to narrow down the most likely candidates for experimental validation. nih.gov Subsequent molecular docking and molecular dynamics simulations can further reveal the potential interactions between this compound and its predicted targets. nih.gov
Based on the activities of similar alkaloids, potential molecular functions could include receptor binding, kinase activity, or DNA binding. researchgate.net For its antimalarial action, it may interfere with crucial parasite processes, such as hemoglobin digestion, similar to other antimalarials. nih.gov Experimental validation of predicted targets through techniques like cellular thermal shift assays (CETSA), affinity chromatography, and genetic knockdown/knockout studies is an essential next step. A thorough understanding of the compound's engagement with specific biological pathways will be instrumental in guiding its development and identifying potential new therapeutic indications.
Advancements in Scalable and Sustainable Asymmetric Synthesis of this compound
The limited availability of this compound from its natural source poses a significant bottleneck for extensive biological evaluation and future development. Therefore, the development of an efficient, scalable, and sustainable asymmetric synthesis is of paramount importance. Asymmetric synthesis, which allows for the creation of single enantiomers of chiral molecules, is a cornerstone of modern pharmaceutical chemistry. nih.govfrontiersin.org
The complex, sterically hindered biaryl axis of naphthylisoquinoline alkaloids presents a formidable synthetic challenge. researchgate.net Future research must focus on developing novel catalytic asymmetric methods to control the axial chirality during the key bond-forming steps. researchgate.netmdpi.com Recent advancements in organocatalysis, transition-metal catalysis, and biocatalysis offer promising tools to achieve high enantioselectivity under mild and sustainable conditions. frontiersin.org
A successful synthetic strategy must not only be efficient in terms of yield and stereoselectivity but also be scalable for the production of gram quantities of the material required for preclinical studies. nih.govresearchgate.net The principles of green chemistry, such as minimizing waste and using environmentally benign reagents and solvents, should be integrated into the synthetic design. A robust and scalable synthetic route would also facilitate the production of analogues for SAR studies, accelerating the drug discovery process. nih.gov
Integration of Chemoinformatics and Artificial Intelligence for Accelerated Discovery and Optimization
Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. pharmafeatures.com These computational tools can be strategically applied to the study of this compound to overcome many of the challenges associated with natural product drug discovery. nih.govnih.gov
Machine learning and deep learning algorithms can be trained on existing data from other naphthylisoquinoline alkaloids to build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.combiomedgrid.com These models can then be used for the virtual screening of large libraries of hypothetical this compound analogues, prioritizing the most promising candidates for synthesis and biological testing. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods. nih.gov
Translational Research Opportunities for this compound in Neglected Tropical Diseases and Cancer Research
The known biological activities of this compound and its chemical relatives suggest significant translational research opportunities, particularly in the areas of neglected tropical diseases (NTDs) and cancer. africaresearchconnects.comresearchgate.net
Neglected Tropical Diseases (NTDs): Malaria, while often considered one of the "big three" infectious diseases, shares many socioeconomic and geographical overlaps with NTDs. wikipedia.org The antiplasmodial activity of this compound provides a strong rationale for screening it against other parasitic NTDs caused by protozoa, such as leishmaniasis and Chagas disease. africaresearchconnects.comgu.senih.govnih.gov Many NTDs, which affect over a billion people globally, lack effective and safe treatments, creating a pressing need for new therapeutic options. who.intimaworldhealth.orgborgenproject.org
Cancer Research: The discovery that related naphthylisoquinoline alkaloids, such as ancistrobrevidines, exhibit cytotoxic activity against pancreatic and cervical cancer cell lines opens a compelling new avenue for investigation. researchgate.net Pancreatic cancer, in particular, has a dismal prognosis and limited treatment options, highlighting the urgent need for novel therapeutic strategies. researchgate.net Future research should involve screening this compound and a library of its analogues against a diverse panel of cancer cell lines to determine its anticancer spectrum and potency. cancer.govaicr.orgcancer.gov Positive hits would then warrant further preclinical investigation in animal models to assess in vivo efficacy and tolerability. nih.gov Exploring these translational opportunities could significantly expand the therapeutic potential of this promising natural product.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ancistrobrevidine A |
| Ancistrobrevidine B |
| Ancistrobrevidine C |
| Dioncophylline C |
Q & A
Basic Research Questions
Q. How should researchers design an initial experimental protocol for synthesizing and characterizing Ancistrobertsonine A?
- Methodological Answer : Begin with a literature review to identify existing synthesis routes and characterization methods. For novel compounds, follow standardized protocols for spectroscopic characterization (e.g., NMR, HPLC-MS) and purity assessment (e.g., elemental analysis). Ensure reproducibility by documenting reaction conditions (solvents, catalysts, temperature) and cross-referencing spectral data with published benchmarks . For known compounds, cite prior synthesis methods but validate identity through comparative analysis .
Q. What strategies are recommended for formulating a hypothesis about this compound’s bioactivity?
- Methodological Answer : Base hypotheses on structural analogs or mechanistic pathways observed in related alkaloids. For example, if this compound shares a core structure with compounds exhibiting antiparasitic activity, propose a hypothesis linking its substituents to target binding affinity. Use foreground questions (e.g., PICO framework) to narrow the scope: "Does this compound (Intervention) inhibit Plasmodium growth (Outcome) compared to chloroquine (Comparison) in vitro (Population)?" .
Q. How can researchers ensure rigor in literature reviews for this compound?
- Methodological Answer : Use systematic search strategies across databases (PubMed, Web of Science, SciFinder) with tailored keywords (e.g., "this compound biosynthesis," "pharmacokinetics"). Prioritize peer-reviewed studies and primary sources. Critically evaluate data quality by assessing sample sizes, controls, and statistical methods. Tools like PRISMA guidelines can structure reviews and minimize bias .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacological data?
- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., dosage, model systems). For instance, if cytotoxicity varies across cell lines, use subgroup analysis to isolate confounding variables. Apply sensitivity analyses to assess robustness, and report confidence intervals for effect sizes .
Q. What advanced techniques optimize the yield and scalability of this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., pH, temperature) systematically. Use response surface methodology (RSM) to model optimal conditions. For scalability, explore continuous-flow reactors or biocatalytic routes. Validate improvements with kinetic studies and comparative yield tables (e.g., batch vs. flow synthesis) .
Q. How can researchers investigate this compound’s mechanism of action with minimal off-target effects?
- Methodological Answer : Combine in silico docking studies (e.g., molecular dynamics simulations) with in vitro target validation (e.g., CRISPR knockouts, RNAi). Use isotopic labeling (e.g., ¹⁴C-tracer studies) to track metabolite interactions. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Q. What methodologies are recommended for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) at elevated temperatures/humidity. Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Apply Arrhenius equations to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .
Data Reporting and Analysis
-
Example Table: Key Characterization Data for this compound
Parameter Method Observed Value Reference Standard Melting Point DSC 215–217°C 214–218°C ¹H NMR (CDCl₃) 500 MHz δ 6.82 (s, 1H) δ 6.80–6.85 Purity (HPLC) C18 column 98.5% ≥95% -
Statistical Example : In meta-analyses, report heterogeneity metrics (e.g., I² = 75% indicates high variability) and explore subgroup differences using forest plots .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
